molecular formula C20H22N2O7 B7690742 3,5-bis(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3,5-bis(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B7690742
M. Wt: 402.4 g/mol
InChI Key: ZHIQVZRTVQIFCS-UHFFFAOYSA-N
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Description

3,5-bis(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, also known as TMOX, is a chemical compound that has been studied for its potential applications in various fields. This compound is a type of oxadiazole, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms and two nitrogen atoms. TMOX has been synthesized using different methods and has been found to have interesting properties that make it useful in scientific research.

Scientific Research Applications

  • Antimicrobial and Toxicity Properties : Some oxadiazole compounds have been studied for their antimicrobial activity and toxicity towards brine shrimp. This suggests potential applications in developing antimicrobial agents or studying toxicological effects (Machado et al., 2005).

  • Antiproliferative Activities : Certain derivatives of oxadiazole have shown antiproliferative activities against cancer cells, implying applications in cancer research or drug development for cancer treatment (Jin et al., 2006).

  • Synthesis of Energetic Materials : Oxadiazoles have been investigated for their role in the synthesis of energetic materials, indicating potential applications in materials science, particularly for developing new compounds with high density and stability (Pagoria et al., 2017).

  • Corrosion Inhibition : Some studies have explored oxadiazoles as corrosion inhibitors, which could be used in protecting metals and alloys in various industries (Rochdi et al., 2014).

  • Electron-Transporting and Hole-Blocking in Organic Devices : Specific oxadiazole-containing compounds have been used in organic electroluminescent devices due to their electron-transporting and hole-blocking capabilities, suggesting applications in electronic and photonic devices (Ono et al., 2005).

properties

IUPAC Name

3,5-bis(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)19-21-20(29-22-19)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIQVZRTVQIFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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